molecular formula C6H8FN3O B166621 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine CAS No. 130687-29-5

4-fluoro-6-methoxy-N-methylpyrimidin-2-amine

Cat. No. B166621
M. Wt: 157.15 g/mol
InChI Key: HTVYDELMIWEWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family. It is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism Of Action

The exact mechanism of action of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This leads to the death of cancer cells and malaria parasites.

Biochemical And Physiological Effects

Studies have shown that 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of malaria parasites. Additionally, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is its potential as a lead compound for the development of new drugs. Its low toxicity profile and ability to target cancer cells and malaria parasites make it an attractive candidate for further research. However, its limited solubility in water and instability at high temperatures can pose challenges in its use in lab experiments.

Future Directions

There are several future directions for the research of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine. One direction is to conduct further studies to understand its mechanism of action and identify potential targets for drug development. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, it can be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Finally, its potential applications in other diseases such as Alzheimer's and Parkinson's disease can also be explored.
Conclusion:
In conclusion, 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is a synthetic molecule that has shown promise in drug development. Its potential applications in cancer and malaria treatment make it an attractive candidate for further research. However, its limitations in solubility and stability need to be addressed to optimize its use in lab experiments. Further studies are needed to understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine involves the reaction of 4-fluoro-6-methoxypyrimidine-2,5-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain a pure form of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine.

Scientific Research Applications

4-fluoro-6-methoxy-N-methylpyrimidin-2-amine has been extensively studied for its potential applications in drug development. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of malaria parasites, making it a promising candidate for the development of antimalarial drugs.

properties

IUPAC Name

4-fluoro-6-methoxy-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O/c1-8-6-9-4(7)3-5(10-6)11-2/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVYDELMIWEWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-6-methoxy-N-methylpyrimidin-2-amine

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